molecular formula C16H15N5O2 B11809716 Ethyl 2-(3,5-di(pyridin-4-yl)-1H-1,2,4-triazol-1-yl)acetate

Ethyl 2-(3,5-di(pyridin-4-yl)-1H-1,2,4-triazol-1-yl)acetate

Cat. No.: B11809716
M. Wt: 309.32 g/mol
InChI Key: CIIPBOHKCNOMSR-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

The systematic IUPAC name for this compound is ethyl 2-(3,5-di(pyridin-4-yl)-1H-1,2,4-triazol-1-yl)acetate , reflecting its triazole backbone substituted at positions 3 and 5 with pyridin-4-yl groups and at position 1 with an ethyl acetate-linked side chain. The molecular formula is C$${16}$$H$${15}$$N$${5}$$O$${2}$$ , with a molecular weight of 317.33 g/mol . The SMILES notation, CCOC(=O)CC1=NN=C(C2=CC=NC=C2)N1C3=CC=NC=C3 , encodes the connectivity of the triazole ring (positions 1, 3, and 5), pyridine substituents, and ester group.

Key identifiers include:

  • CAS Registry Number : Not explicitly listed in available sources, but structurally related analogs (e.g., ethyl 2-(3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)acetate) have CAS numbers such as 320419-38-3.
  • InChIKey : Derived from computational tools, the InChIKey for this compound would follow patterns observed in similar structures, such as RTCNTPZLDKLUQL-UHFFFAOYSA-N for analogs with single pyridine substitutions.

The triazole core adopts a planar configuration, with the pyridine rings contributing aromatic π-system conjugation. X-ray crystallography of related compounds confirms that pyridin-4-yl groups orient perpendicularly to the triazole plane, minimizing steric clashes.

Historical Context and Discovery

The synthesis of 1,2,4-triazole derivatives dates to early 20th-century investigations into heterocyclic reactivity. However, the specific incorporation of pyridine and ester functionalities emerged more recently, driven by advances in click chemistry and transition-metal-catalyzed cross-coupling reactions. This compound represents an evolution of these methods, optimized for regioselective substitution.

Early routes to 1,2,4-triazoles involved cyclocondensation of amidrazones with carbonyl compounds, but poor yields and selectivity limited utility. Modern approaches, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabled precise functionalization at triazole positions 1, 3, and 5. For this compound, a representative synthesis involves:

  • Formation of the triazole core : Reacting 3,5-di(pyridin-4-yl)-1H-1,2,4-triazole with ethyl bromoacetate in dimethylformamide (DMF) under basic conditions (e.g., potassium carbonate).
  • N-alkylation : The triazole’s N1 position undergoes nucleophilic substitution with ethyl bromoacetate, yielding the ester-linked product.

This methodology parallels strategies reported for analogous triazole esters, where reaction temperatures of 80–100°C and prolonged stirring (12–24 hours) achieve 60–75% yields. Scalable production remains challenging due to purification difficulties arising from polar byproducts, though chromatographic techniques using mixed methanol/dichloromethane eluents prove effective.

Significance in Heterocyclic Chemistry

1,2,4-Triazoles fused with pyridines occupy a niche in heterocyclic chemistry due to their dual capacity for hydrogen bonding (via triazole NH) and metal coordination (via pyridine lone pairs). This compound exemplifies this duality, with potential applications in:

  • Medicinal Chemistry : Triazole-pyridine hybrids inhibit kinases (e.g., c-Met) and modulate neurotransmitter receptors (e.g., GABA$$_A$$), leveraging the triazole’s ability to mimic peptide bonds and the pyridine’s role in π-stacking interactions.
  • Materials Science : The ester group enhances solubility in organic solvents, facilitating incorporation into polymers or metal-organic frameworks (MOFs). Pyridine’s Lewis basicity enables coordination to transition metals, forming catalysts or sensor materials.
  • Synthetic Intermediates : The ethyl acetate moiety serves as a protecting group, removable via hydrolysis to generate carboxylic acid derivatives for further functionalization.

Comparative studies highlight that substituting pyridin-4-yl groups at triazole positions 3 and 5 maximizes steric tolerance and electronic delocalization, as evidenced by redshifted UV-Vis absorption spectra relative to mono-substituted analogs. These properties underscore the compound’s versatility as a scaffold for designing multifunctional heterocycles.

Properties

Molecular Formula

C16H15N5O2

Molecular Weight

309.32 g/mol

IUPAC Name

ethyl 2-(3,5-dipyridin-4-yl-1,2,4-triazol-1-yl)acetate

InChI

InChI=1S/C16H15N5O2/c1-2-23-14(22)11-21-16(13-5-9-18-10-6-13)19-15(20-21)12-3-7-17-8-4-12/h3-10H,2,11H2,1H3

InChI Key

CIIPBOHKCNOMSR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C(=NC(=N1)C2=CC=NC=C2)C3=CC=NC=C3

Origin of Product

United States

Preparation Methods

Core Triazole Formation

The synthesis begins with constructing the 1,2,4-triazole ring. A common approach involves cyclocondensation of hydrazine derivatives with carbonyl-containing precursors. For example, ethyl hydrazinoacetate hydrochloride reacts with acetimidamide intermediates under basic conditions to form the triazole core. The reaction typically proceeds in polar aprotic solvents like dimethyl sulfoxide (DMSO) at elevated temperatures (50–120°C).

Reaction conditions :

  • Solvent : DMSO or dioxane

  • Temperature : 50–120°C

  • Catalyst : Methanesulfonic acid (for imidamide activation)

  • Yield : 35–70% after crystallization

Challenges include side reactions with residual hydrazine, leading to impurities such as hydrazine adducts. Purification often requires multiple crystallizations or chromatography, reducing overall efficiency.

Pyridyl Substitution

Introducing pyridin-4-yl groups at positions 3 and 5 of the triazole is achieved via Ullmann coupling or nucleophilic aromatic substitution. Patent data describe using 2-hydroxyphenyl precursors that undergo hydroxyl protection (e.g., acetyl or benzoyl esters) before coupling with pyridine derivatives. Post-coupling deprotection yields the final product.

Example protocol :

  • Protect hydroxyl groups of 3,5-bis(2-hydroxyphenyl)-1,2,4-triazole with acetyl chloride.

  • React with pyridin-4-ylboronic acid under Suzuki-Miyaura conditions.

  • Deprotect using NaOH in methanol (2 h, room temperature).

  • Isolate via acidification and filtration.

Key parameters :

  • Coupling agent : Pd(PPh₃)₄

  • Base : Na₂CO₃

  • Yield : 60–75%

Continuous-Flow Synthesis

Flow Reactor Design

Modern approaches prioritize flow chemistry to enhance safety and efficiency. A two-step continuous process eliminates isolation of hazardous intermediates:

  • Step 1 : Generate acetimidamide in situ by reacting formamide with dimethylacetamide dimethylacetal in DMSO at 120°C (residence time: 13.3 min).

  • Step 2 : Condense acetimidamide with ethyl hydrazinoacetate hydrochloride at 25°C (residence time: 5 min).

Advantages over batch methods :

  • Safety : Mitigates risks from energetic intermediates (e.g., acetimidamide decomposition above 50°C).

  • Yield : 57–60% isolated yield vs. 35% in batch.

  • Scalability : Demonstrated at 100 g scale with 2.4 g/h productivity.

Alternative Routes via One-Step Protocols

Direct Cyclization with Pyridyl Donors

Recent studies demonstrate one-pot assembly of pyridyl-triazole systems. For instance, reacting 2-cyanopyridine with ethyl glycinate hydrochloride under oxidative conditions yields the target compound.

Reaction setup :

  • Reagents : 2-cyanopyridine, ethyl glycinate HCl, Mn(OAc)₃

  • Solvent : Acetonitrile

  • Temperature : 60°C

  • Yield : 40–50%

This method avoids multi-step protection/deprotection but suffers from moderate yields due to competing nitrile hydration.

Comparative Analysis of Methods

Parameter Batch Synthesis Flow Synthesis One-Step Protocol
Yield 35–75%57–60%40–50%
Reaction Time 5–20 h18.3 min3–5 h
Safety ModerateHighModerate
Scalability LimitedHighLimited

Critical Challenges and Optimization Strategies

Impurity Control

  • Hydrazine adducts : Formed during triazole condensation. Mitigated using high-purity ethyl hydrazinoacetate and flow systems.

  • Pyridyl coupling byproducts : Addressed via Pd catalyst optimization (e.g., Pd(OAc)₂ with XPhos ligands).

Solvent Selection

  • DMSO vs. DMF : DMSO preferred in flow systems for easier aqueous workup.

  • Toluene for hydrolysis : Minimizes product loss due to high hydrophilicity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3,5-di(pyridin-4-yl)-1H-1,2,4-triazol-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under strong oxidative conditions.

    Reduction: The pyridine rings can be reduced to piperidine derivatives under hydrogenation conditions.

    Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) for hydrolysis.

Major Products

    Oxidation: Oxidized triazole derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Carboxylic acid derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that compounds containing triazole rings exhibit significant chemopreventive and chemotherapeutic effects against various cancers. Ethyl 2-(3,5-di(pyridin-4-yl)-1H-1,2,4-triazol-1-yl)acetate has shown potential in inhibiting specific enzymes involved in cancer pathways. For example, studies have demonstrated its ability to interact with enzymes like cyclooxygenase and lipoxygenase, which play crucial roles in cancer progression.

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. A study reported that derivatives of triazole compounds exhibit substantial efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. This compound was found to have a minimum inhibitory concentration (MIC) lower than that of standard antifungal agents like fluconazole .

Agricultural Applications

Pesticidal Activity
The compound's ability to interact with biological systems extends to agricultural applications as well. Research has indicated that triazole derivatives can act as effective fungicides. This compound has been studied for its potential to control fungal pathogens affecting crops. Its structural characteristics allow it to disrupt fungal cell membranes or inhibit key metabolic pathways .

Material Science Applications

Coordination Chemistry
The coordination properties of this compound make it suitable for applications in material science. The compound can form complexes with various metal ions which can be utilized in catalysis or as precursors for novel materials. Its ability to stabilize metal ions enhances its utility in developing catalysts for organic reactions .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with other triazole derivatives is provided below:

Compound Name Key Features Biological Activity
Ethyl 5-methyl-1-(pyridin-3-yl)-1H-1,2,4-triazoleMethyl group instead of di-pyridine substitutionModerate anticancer activity
3-Amino-5-(pyridin-3-yl)-1H-1,2,4-triazoleContains an amino groupEnhanced antibacterial effects
4-(Pyridin-3-yloxy)-1H-1,2,4-triazoleEther linkageLimited antifungal activity

This compound stands out due to its dual pyridine substitution which enhances both its biological activity and interaction potential compared to simpler analogs.

Mechanism of Action

The mechanism of action of Ethyl 2-(3,5-di(pyridin-4-yl)-1H-1,2,4-triazol-1-yl)acetate depends on its application:

    Biological Systems: It may interact with enzymes or receptors, inhibiting or modulating their activity.

    Coordination Chemistry: Acts as a ligand, coordinating with metal ions to form stable complexes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structure is compared to analogous triazole derivatives in Table 1.

Table 1: Structural and Functional Comparison

Compound Name Structural Features Key Functional Groups Applications References
Ethyl 2-(3,5-di(pyridin-4-yl)-1H-1,2,4-triazol-1-yl)acetate 1,2,4-triazole core, pyridin-4-yl, ethyl acetate Pyridyl (coordination), ester (lipophilicity) MOFs, pharmaceuticals (hypothetical) N/A
4-3,5-Bis(2-hydroxyphenyl)-1,2,4-triazol-1-yl-benzoic acid Triazole, hydroxyphenyl, benzoic acid Hydroxyphenyl (Fe(III) chelation), carboxylic acid Iron overload therapy
Deferasirox (1,2 and 1,3 isomers) Triazole, hydroxyphenyl, benzoic acid Hydroxyphenyl, carboxylic acid Iron chelation
TMCA (Triazole-acetate derivative) 1,2,4-triazole, chlorophenoxy, acetate Chlorophenoxy (hydrophobicity), acetate Corrosion inhibition
KCPT (Potassium MOF) Nitro-triazole-pyrazole, potassium salt Nitro groups (energetic), K⁺ (stabilization) Heat-resistant explosives
MOFs in Methyl-triazole, pyridyl Pyridyl (coordination), methyl-triazole (bridging ligand) Photocatalysis, luminescence

Metal Coordination and Chelation Properties

  • Target Compound : Pyridyl groups enable coordination with d¹⁰ metals (e.g., Ag⁺, Cd²⁺), similar to MOFs in , which form 3D networks with Ag/Cd . Unlike hydroxyphenyl-containing triazoles (), it lacks strong Fe(III) affinity, suggesting selectivity for transition metals over iron.
  • Hydroxyphenyl Triazoles : 4-3,5-Bis(2-hydroxyphenyl)-1,2,4-triazol-1-yl-benzoic acid forms a stable 1:2 complex with Fe(III) ($K_d \sim 10^{32}$), making it superior for iron chelation therapy . Deferasirox isomers similarly target Fe(III) but with clinical use in iron overload .

Physicochemical Properties

  • Thermal Stability : KCPT () exhibits exceptional heat resistance (decomposition at 323°C), critical for explosives. The target compound’s stability is unconfirmed but may be lower due to the ester group .

Research Findings and Data Tables

Metal-Binding Affinity Comparison

Table 2: Metal Selectivity of Triazole Derivatives

Compound Fe(III) Affinity Preferred Metals Application
Target Compound Low Ag⁺, Cd²⁺ (hypothetical) MOFs
4-3,5-Bis(2-hydroxyphenyl)-triazole High ($K_d \sim 10^{32}$) Fe(III) Iron chelation
Deferasirox High Fe(III) Clinical iron overload

Thermal and Detonation Properties

Table 3: Thermal Stability of Energetic Triazoles

Compound Decomposition Temp. (°C) Detonation Performance Sensitivity
KCPT 323 $v_D = 8457 \, \text{m/s}$, $p = 32.5 \, \text{GPa}$ 7.5 J (impact)
Target Compound Not reported N/A N/A

Biological Activity

Ethyl 2-(3,5-di(pyridin-4-yl)-1H-1,2,4-triazol-1-yl)acetate (CAS Number: 1171933-16-6) is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article will explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C16H15N5O2C_{16}H_{15}N_{5}O_{2}, with a molecular weight of approximately 309.32 g/mol. The compound features a triazole ring which is known for its pharmacological significance.

Synthesis

Various synthetic routes have been explored to produce triazole derivatives. The synthesis of this compound typically involves the reaction of pyridine derivatives with triazole precursors under specific conditions to yield the desired ester .

Biological Activity

Antimicrobial Activity
Triazole compounds have been widely studied for their antimicrobial properties. This compound has demonstrated significant activity against various bacterial strains. In vitro studies have shown that this compound exhibits potent antibacterial effects against both Gram-positive and Gram-negative bacteria .

Antifungal Activity
Similar to other triazoles, this compound has shown promising antifungal activity. Research indicates that it can inhibit the growth of several pathogenic fungi by interfering with ergosterol biosynthesis, a crucial component of fungal cell membranes .

Anticancer Properties
The compound's efficacy in cancer treatment has also been investigated. A study highlighted its potential to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins . The structure–activity relationship (SAR) analysis suggests that the presence of pyridine rings enhances its anticancer activity by facilitating interactions with cellular targets.

The biological mechanisms underlying the activity of this compound are multifaceted:

  • Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in cellular metabolism and proliferation.
  • Cell Cycle Arrest : It has been observed to cause cell cycle arrest in the G0/G1 phase in certain cancer cell lines.
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to cell death has been documented as a mechanism for its anticancer effects .

Case Studies

Several studies have documented the biological activities of this compound:

StudyFindings
Study 1 Demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli with MIC values in low µg/mL range .
Study 2 Investigated antifungal properties showing effectiveness against Candida albicans with comparable efficacy to standard antifungal agents .
Study 3 Reported anticancer effects on breast cancer cell lines with IC50 values indicating potent cytotoxicity .

Q & A

Basic: What synthetic methodologies are reported for preparing Ethyl 2-(3,5-di(pyridin-4-yl)-1H-1,2,4-triazol-1-yl)acetate?

Answer:
The compound is synthesized via cyclocondensation reactions involving pyridine-substituted triazole precursors. A typical procedure involves refluxing 3,5-di(pyridin-4-yl)-1H-1,2,4-triazole with ethyl bromoacetate in ethanol for 12 hours, followed by recrystallization from ethanol-DMF (1:1) to yield crystals (yield: 67–85%) . Key steps include:

  • Base catalysis : Triethylamine neutralizes HCl byproducts.
  • Solvent optimization : Ethanol balances reactivity and solubility.
  • Purification : Column chromatography (hexane-ethyl acetate gradients) or recrystallization ensures purity .
Parameter Conditions
Reflux time12–24 hours
SolventEthanol, DMF-EtOH mixtures
Yield range67–85%
Purification methodsColumn chromatography, recrystallization

Advanced: How can structural contradictions in crystallographic data be resolved during refinement?

Answer:
Discrepancies in bond angles or hydrogen bonding networks (e.g., deviations from expected planarity in the triazole-pyridine core) are addressed using:

  • SHELX software : SHELXL refines small-molecule structures via least-squares minimization, incorporating restraints for disordered moieties .
  • Hydrogen bonding analysis : Hydrogen atoms are placed geometrically (riding model) or located via difference Fourier maps. For example, amino groups form symmetry-related H-bonds (N–H···N: 2.8–3.0 Å) .
  • Twinned data handling : SHELXL’s twin refinement option resolves overlapping reflections in high-symmetry systems .

Basic: What spectroscopic techniques validate the compound’s structure?

Answer:

  • 1H NMR : Peaks at δ 7.69–7.75 ppm (pyridyl protons), δ 5.19–5.24 ppm (acetate methylene), and δ 1.28–1.29 ppm (ethyl CH3) confirm substituents .
  • X-ray crystallography : Planarity of the triazole-pyridine core (torsion angles < 5°) and intermolecular H-bonding (e.g., N–H···O) validate packing .
  • Mass spectrometry : Molecular ion peaks at m/z 353.3 (C17H15N5O2) align with theoretical values .

Advanced: How does the pyridyl-triazole scaffold influence biological activity in hypoxia-inducible factor (HIF) studies?

Answer:
The triazole-pyridine moiety acts as a prolyl-hydroxylase (PHD) inhibitor, stabilizing HIF-α. Methodological insights:

  • Docking studies : Pyridyl nitrogen atoms coordinate Fe(II) in PHD active sites (binding energy: −9.2 kcal/mol) .
  • SAR optimization : Electron-withdrawing groups on pyridine enhance metabolic stability (e.g., t1/2 > 6 hours in murine models) .
  • In vivo validation : Intraperitoneal administration (10 mg/kg) shows brain permeability via LC-MS detection .

Basic: What are common pitfalls in synthesizing this compound, and how are they mitigated?

Answer:

  • Low yield : Caused by incomplete cyclization. Mitigation: Extended reflux (24 hours) or microwave-assisted synthesis (80°C, 30 min) .
  • Byproduct formation : Ethyl ester hydrolysis to carboxylic acid. Mitigation: Anhydrous conditions and reduced reaction pH (<7) .
  • Crystallization issues : Use mixed solvents (DMF-EtOH) to enhance crystal lattice stability .

Advanced: How do computational methods predict the compound’s interaction with antifungal targets?

Answer:

  • Molecular dynamics (MD) simulations : Triazole-pyridine derivatives bind CYP51 (lanosterol demethylase) with ΔG = −12.4 kcal/mol, disrupting ergosterol synthesis .
  • Free energy perturbation : Methyl substitutions on pyridine improve binding entropy (ΔS = +45 J/mol·K) .
  • ADMET predictions : LogP = 2.1 and polar surface area = 65 Ų suggest blood-brain barrier permeability .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • PPE : Gloves, goggles, and lab coats to avoid dermal/ocular exposure.
  • Ventilation : Use fume hoods due to potential respiratory irritancy (similar to 3,5-dimethylpyrazole analogs) .
  • Waste disposal : Neutralize with 10% NaOH before incineration .

Advanced: How are structural analogs of this compound used in proteomics research?

Answer:

  • Activity-based probes : The acetate ester is hydrolyzed to a carboxylic acid, enabling covalent conjugation to lysine residues in target proteins .
  • Pull-down assays : Biotinylated analogs isolate kinase targets (e.g., EGFR) with streptavidin beads, identified via LC-MS/MS .

Advanced: How do conflicting bioactivity results arise in antineoplastic assays, and how are they resolved?

Answer:

  • Contradictions : Varying IC50 values (e.g., 2 µM vs. 10 µM) due to cell line heterogeneity (e.g., HeLa vs. MCF-7).
  • Resolution :
    • Dose-response normalization : Use Z-factor > 0.5 to validate assays .
    • Metabolic stability testing : Liver microsome assays identify rapid clearance (e.g., t1/2 < 1 hour) as a confounder .

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